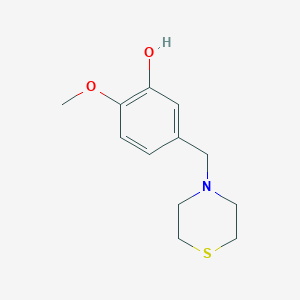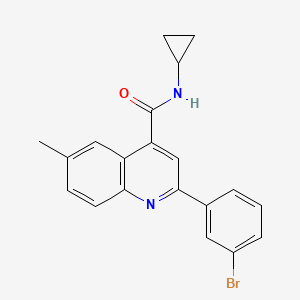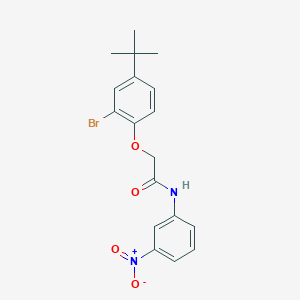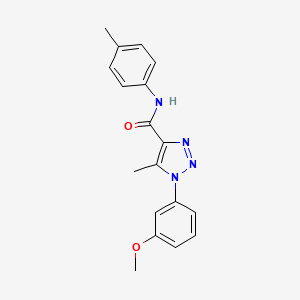
2-methoxy-5-(4-thiomorpholinylmethyl)phenol
Vue d'ensemble
Description
2-methoxy-5-(4-thiomorpholinylmethyl)phenol, also known as MEMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-methoxy-5-(4-thiomorpholinylmethyl)phenol exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that 2-methoxy-5-(4-thiomorpholinylmethyl)phenol can inhibit cell proliferation and induce cell death in cancer cells. It has also been shown to reduce oxidative stress and inflammation in various cell types. In vivo studies have demonstrated that 2-methoxy-5-(4-thiomorpholinylmethyl)phenol can reduce tumor growth and improve cognitive function in animal models of cancer and neurodegenerative diseases, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-5-(4-thiomorpholinylmethyl)phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile, making it suitable for use in cell culture and animal studies. However, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has some limitations as well. It is not water-soluble, which can make it challenging to administer in vivo. Additionally, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on 2-methoxy-5-(4-thiomorpholinylmethyl)phenol. One area of interest is its potential use in combination therapy for cancer. 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another area of interest is its potential use in treating neurodegenerative diseases. 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease, and further studies are needed to determine its potential as a therapeutic agent. Additionally, more research is needed to understand the mechanism of action of 2-methoxy-5-(4-thiomorpholinylmethyl)phenol and its potential applications in agriculture and environmental science.
Applications De Recherche Scientifique
2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In environmental science, 2-methoxy-5-(4-thiomorpholinylmethyl)phenol has been studied for its ability to remove heavy metals from contaminated water.
Propriétés
IUPAC Name |
2-methoxy-5-(thiomorpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-15-12-3-2-10(8-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUMOYNSOCVTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-thiomorpholinylmethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4852831.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4852851.png)

![methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B4852861.png)
![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine](/img/structure/B4852864.png)
![4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4852872.png)

![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4852879.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B4852890.png)
![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-propylbenzamide](/img/structure/B4852899.png)
![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)